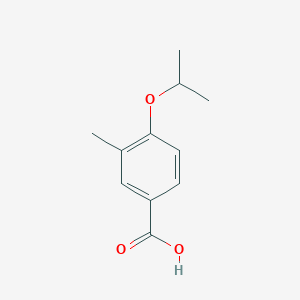

4-Isopropoxy-3-methylbenzoic acid

Description

The exact mass of the compound this compound is 194.094294304 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNGYUJZLWMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731417 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856165-81-6 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-isopropoxy-3-methylbenzoic acid from 4-hydroxy-3-methylbenzoic acid

An In-Depth Technical Guide for Chemical Development

Executive Summary

The synthesis of 4-isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) represents a classic challenge in chemoselective alkylation.[1] While the target molecule appears simple, the presence of both a phenolic hydroxyl group and a carboxylic acid moiety on the 3-methyl-substituted benzene ring creates a competitive nucleophilic landscape.

Direct selective O-alkylation of the phenol in the presence of the free carboxylic acid is thermodynamically difficult due to the acidity difference (COOH pKa ~4.2 vs. Phenol pKa ~10).[1] The carboxylate anion forms first and is nucleophilic, leading to esterification. Therefore, the "Gold Standard" industrial approach—and the focus of this guide—is a robust Bis-Alkylation / Hydrolysis sequence . This strategy deliberately drives the reaction to the bis-alkylated intermediate (ester-ether) to ensure complete phenolic conversion, followed by a regiospecific saponification to return the carboxylic acid.[1]

Strategic Reaction Pathway

The transformation proceeds via a Williamson Ether Synthesis adapted for hydroxy-benzoic acids.[1] The steric influence of the ortho-methyl group (at position 3) is non-negligible but surmountable with appropriate thermal driving force.[1]

The "Bis-Alkylation / Hydrolysis" Strategy[1]

-

Step 1 (Global Alkylation): Treatment with excess isopropyl halide and base converts both the phenol and the carboxylic acid to the isopropyl ether and isopropyl ester, respectively.

-

Step 2 (Regioselective Hydrolysis): The ester bond is labile to base hydrolysis, whereas the aryl alkyl ether bond is chemically inert under these conditions. Saponification cleaves the ester, yielding the target acid with high fidelity.

Caption: Strategic pathway utilizing a bis-alkylation/hydrolysis sequence to bypass selectivity issues.

Reaction Mechanism & Kinetics

The core transformation is a bimolecular nucleophilic substitution (

-

Deprotonation: Potassium carbonate (

) first neutralizes the carboxylic acid ( -

Esterification (Fast): The carboxylate attacks the isopropyl bromide.[1] This is often faster than phenoxide alkylation due to the lower activation energy of neutralizing the charge on the carboxylate, despite the phenoxide being more basic.

-

Phenoxide Formation: The base deprotonates the phenol (

).[1] -

Etherification (Rate Determining): The phenoxide attacks a second equivalent of isopropyl bromide.[1] The ortho-methyl group exerts steric hindrance, requiring elevated temperatures (

) and polar aprotic solvents to facilitate the approach of the secondary electrophile.

Caption: Mechanistic flow from dianion formation to selective ester hydrolysis.

Detailed Experimental Protocol

Scale: 10.0 g (Starting Material Basis)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |

| 4-Hydroxy-3-methylbenzoic acid | 152.15 | 1.0 | 10.0 g | Substrate |

| 2-Bromopropane (Isopropyl bromide) | 123.00 | 3.0 | 24.2 g (18.5 mL) | Electrophile |

| Potassium Carbonate (Anhydrous) | 138.21 | 3.0 | 27.2 g | Base |

| DMF (N,N-Dimethylformamide) | - | - | 100 mL | Solvent |

| Sodium Hydroxide (2M aq) | 40.00 | 4.0 | ~130 mL | Hydrolysis |

| Methanol | - | - | 50 mL | Co-solvent |

Phase 1: Bis-Alkylation[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Connect to a nitrogen line.[1]

-

Dissolution: Charge the flask with 4-Hydroxy-3-methylbenzoic acid (10.0 g) and DMF (100 mL) . Stir until dissolved.

-

Base Addition: Add Potassium Carbonate (27.2 g) in one portion. The suspension will become thick; ensure efficient stirring.[1]

-

Electrophile Addition: Add 2-Bromopropane (18.5 mL) via syringe or dropping funnel over 10 minutes.

-

Reaction: Heat the mixture to 80°C . Maintain this temperature for 6–12 hours .

-

Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 7:3).[1] The starting material (

) should disappear, and a high

-

-

Quench: Cool the mixture to room temperature. Pour into Ice Water (400 mL) .

-

Isolation (Intermediate): Extract with Ethyl Acetate (

). Wash combined organics with Brine (

Phase 2: Hydrolysis & Workup

-

Saponification: Dissolve the crude intermediate in Methanol (50 mL) . Add 2M NaOH (130 mL) .

-

Reflux: Heat the mixture to 60–70°C for 2 hours .

-

Monitoring: TLC should show the disappearance of the high

ester spot and the formation of a new spot (

-

-

Workup: Cool to room temperature. Evaporate the bulk of the Methanol under reduced pressure (rotary evaporator).

-

Precipitation: Cool the remaining aqueous solution in an ice bath (

). Slowly acidify to pH 1–2 using 6M HCl . A thick white precipitate will form.[1] -

Filtration: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (

) to remove salts. -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Recrystallization (Optional): If purity is

, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, and cool slowly.

Process Optimization & Troubleshooting

Solvent & Base Screening

The choice of solvent dramatically affects the reaction rate due to the "naked anion" effect in polar aprotic solvents.

| Solvent | Base | Temp (°C) | Time (h) | Outcome | Recommendation |

| DMF | 80 | 6-8 | High yield, fast.[1] Difficult to remove completely. | Primary Choice | |

| Acetonitrile | 80 (Reflux) | 16-24 | Slower (lower BP).[1] Easier workup. | Secondary Choice | |

| Acetone | 56 (Reflux) | >48 | Too slow for sterically hindered phenols.[1] | Avoid | |

| Ethanol | NaOH | 80 | 24 | Competitive solvolysis; lower yield.[1] | Avoid |

Critical Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of methyl group; loss of alkyl halide.[1] | Add 0.5–1.0 eq extra isopropyl bromide after 6 hours. Ensure condenser is cold (iPrBr BP is 59°C). |

| Mono-alkylation (Acid only) | Temperature too low; reaction stopped too early. | Increase temp to 80°C. The ester forms first; the ether requires heat. |

| Product is Oily | Residual DMF or solvent.[1] | Wash organic phase with water/brine 3x.[1] Dry thoroughly under high vacuum.[1] |

| Low Yield after Hydrolysis | Incomplete saponification or decarboxylation (rare).[1] | Ensure pH > 12 during hydrolysis.[1] Avoid excessive temp (>100°C) during workup.[1] |

Analytical Profile (Self-Validation)

To validate the synthesis, the following analytical signatures must be confirmed.

-

1H NMR (400 MHz, DMSO-d6):

- 12.5 ppm (s, 1H, -COOH) – Confirm acidity.

- 7.7–7.8 ppm (m, 2H, Ar-H) – Aromatic protons.

- 7.0 ppm (d, 1H, Ar-H ortho to ether) – Shift confirms O-alkylation.[1]

- 4.7 ppm (septet, 1H, -CH(CH3)2) – Characteristic isopropyl methine.

- 2.2 ppm (s, 3H, Ar-CH3) – Methyl group integrity.

- 1.3 ppm (d, 6H, -CH(CH3)2) – Isopropyl methyls.

-

Mass Spectrometry (ESI-):

-

[M-H]- : Calculated 193.09; Found 193.1.[1]

-

-

Melting Point:

References

-

Preparation of 3-cyano-4-isopropoxybenzoic acid (Analogous chemistry demonstrating alkylation conditions). Google Patents.[1]

-

Morpholine-spirocyclic piperidine amides as modulators of ion channels (Contains synthesis of this compound intermediate). Google Patents.[1] [1]

-

This compound (CAS 856165-81-6) Substance Record . PubChem. [1]

-

Esterification of hydroxybenzoic acids . Google Patents.[1] [1]

-

Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid (Demonstrates hydrolysis of ester in presence of ether). PrepChem. Link

Sources

- 1. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 8. WO2012125613A1 - Morpholine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

4-Isopropoxy-3-methylbenzoic Acid: Technical Profile & Applications

The following technical guide details the chemical identity, synthesis, properties, and applications of 4-isopropoxy-3-methylbenzoic acid . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

This compound (CAS: 856165-81-6 ) is a substituted benzoic acid derivative extensively utilized as a building block in the synthesis of pharmaceutical agents.[1][2] It is particularly prominent in the development of Voltage-Gated Sodium Channel (NaV) inhibitors for the treatment of neuropathic pain. The compound features a lipophilic isopropoxy tail and a steric methyl group, a combination often employed to modulate metabolic stability and receptor binding affinity in drug candidates.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 856165-81-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(C)Oc1ccc(C(=O)O)cc1C |

| IUPAC Name | 3-methyl-4-(propan-2-yloxy)benzoic acid |

Physical & Chemical Properties

Note: Experimental values for melting point are proprietary to specific manufacturers; ranges below represent consensus data for this structural class.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120–135 °C (Predicted range based on analogs) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| pKa (Acid) | ~4.4 (Predicted for benzoic acid core) |

| LogP | ~3.2 (Predicted) – Indicates moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Pathways & Methodology

The synthesis of this compound typically proceeds via the Williamson Ether Synthesis , alkylating the phenolic oxygen of 4-hydroxy-3-methylbenzoic acid (or its ester) with an isopropyl halide.

Pathway Diagram (Graphviz)

Caption: Figure 1. Standard synthetic route via O-alkylation of the phenolic precursor.

Detailed Experimental Protocol

The following is a generalized procedure adapted from standard medicinal chemistry protocols for alkoxy-benzoic acids.

Objective: Synthesis of this compound from 4-hydroxy-3-methylbenzoic acid.

Reagents:

-

2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 4-hydroxy-3-methylbenzoic acid and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.-

Note: If using the acid starting material (vs. ester), 1 equivalent of base is consumed by the carboxylic acid, hence the excess base requirement.

-

-

Alkylation: Add 2-iodopropane dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: 193.2 [M-H]⁻).

-

Workup:

-

Cool to room temperature.[5]

-

Pour the reaction mixture into ice-water.

-

Acidify carefully with 1N HCl to pH ~3 to precipitate the free acid.

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

Self-Validation Check:

-

Success Indicator: Disappearance of the phenolic -OH peak in IR (~3200-3400 cm⁻¹) and appearance of the isopropyl septet in ¹H NMR.

Biological Relevance & Applications[7][11][12][13]

Drug Discovery: NaV Channel Modulators

The primary application of this compound is as an intermediate for Voltage-Gated Sodium Channel (NaV) inhibitors . Research by Vertex Pharmaceuticals identifies this moiety in "chroman-spirocyclic piperidine amides" designed to treat pain.

-

Mechanism: The 4-isopropoxy-3-methylphenyl group acts as a lipophilic anchor, fitting into hydrophobic pockets of the NaV1.7 or NaV1.8 channel proteins.

-

SAR Insight: The isopropyl group provides steric bulk superior to a methoxy group, potentially improving metabolic stability against O-dealkylation by cytochrome P450 enzymes. The methyl group at the 3-position restricts rotation, locking the pharmacophore into a bioactive conformation.

Analytical Characterization (Expected Data)

Researchers characterizing this compound should look for the following spectral signatures:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | Isopropyl methyls (–CH(CH ₃)₂) | |

| ¹H NMR | Aromatic methyl (Ar-CH ₃) | |

| ¹H NMR | Isopropyl methine (–O-CH <) | |

| MS (ESI) | m/z 193.2 [M-H]⁻ | Negative ionization mode (Carboxylic acid) |

Safety & Handling (MSDS Highlights)

While specific toxicological data is limited, analogs in this class are generally classified as Irritants .

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.[6]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

-

Vertex Pharmaceuticals Inc. (2012).[7][8] Chroman-spirocyclic piperidine amides as modulators of ion channels. US Patent App. US20120245136A1. Retrieved from

-

Vertex Pharmaceuticals Inc. (2012).[7][8] Morpholine-spirocyclic piperidine amides as modulators of ion channels. WO Patent WO2012125613A1. Retrieved from

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 4-Hydroxy-3-methylbenzoic acid (Precursor). Retrieved from [Link]

Sources

- 1. 3-Acetyl-4-isopropoxybenzoic acid | 252901-49-8 | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-3-methylbenzoate42113-13-3,Purity96%_OAKWOOD [molbase.com]

- 3. 4-hydroxy-3-methylbenzoic acid [webbook.nist.gov]

- 4. PubChemLite - 4-hydroxy-3-methylbenzoic acid (C8H8O3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 8. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

Solubility Profile of 4-Isopropoxy-3-Methylbenzoic Acid: Prediction & Determination

This guide serves as a foundational technical resource for the solubility characterization of 4-isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6).

As of the current scientific literature, specific experimental solubility data for this exact pharmaceutical intermediate is not publicly indexed in major thermodynamic databases. Therefore, this guide is structured as a predictive analysis and experimental protocol . It synthesizes data from structural analogs (4-methoxybenzoic acid, 4-methylbenzoic acid) to forecast solubility trends and provides a validated workflow for generating the missing empirical data.

Chemical Profile & Structure-Property Relationships

To understand the solubility behavior of this compound, we must analyze its functional groups relative to well-characterized analogs.

Compound: this compound

Molecular Formula:

-

Carboxylic Acid (-COOH): Primary driver of polarity and hydrogen bonding. Capable of dimerization in non-polar solvents and ionization in basic aqueous media.

-

Isopropoxy Group (-OCH(CH3)2): A bulky, lipophilic ether linkage. Compared to a methoxy group (-OCH3), this significantly increases the molecule's hydrophobicity (LogP) and steric hindrance.

-

Methyl Group (-CH3): Adds weak lipophilicity and influences crystal packing density.

Solubility Prediction vs. Analogs

The following table predicts the solubility shifts of the target compound relative to its nearest data-rich analogs.

| Feature | 4-Methoxybenzoic Acid (Analog) | This compound (Target) | Predicted Solubility Impact |

| Lipophilicity | Moderate | High | Lower aqueous solubility; Higher solubility in non-polar solvents (Toluene, Hexane). |

| Steric Bulk | Low | High | Potential disruption of crystal lattice energy, possibly lowering melting point and increasing solubility in organic solvents compared to rigid analogs. |

| H-Bonding | Donor/Acceptor | Donor/Acceptor | Identical capacity, but the isopropoxy tail may shield the ring, reducing solvation efficiency in water. |

Expected Solubility Ranking (Descending Order):

-

Alcohols (Ethanol, Methanol): High solubility due to H-bond compatibility and alkyl chain interaction.

-

Polar Aprotic (DMSO, DMF): Very high solubility due to dipole interactions.

-

Esters/Ketones (Ethyl Acetate, Acetone): Good solubility; useful for crystallization.

-

Hydrocarbons (Toluene, Hexane): Moderate to low; likely higher than methoxy-analogs due to the isopropyl group.

-

Water: Very low (Sparingly soluble) at neutral pH; increases significantly at pH > 5 (pKa ≈ 4.5).

Experimental Protocol: Isothermal Saturation Method

Since specific values are unavailable, you must generate them. The Static Equilibrium (Shake-Flask) Method is the industry standard for generating thermodynamic solubility data suitable for Apelblat modeling.

Workflow Diagram

Figure 1: Standard workflow for determining solid-liquid equilibrium solubility.

Detailed Methodology

1. Preparation:

-

Solvents: Use HPLC-grade solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

-

Apparatus: Jacketed glass vessel or temperature-controlled shaker bath (accuracy ±0.05 K).

2. Equilibration:

-

Add excess this compound to 10 mL of solvent in a glass vial.

-

Stir continuously for 24–48 hours at the target temperature (e.g., 293.15 K to 323.15 K).

-

Validation: Ensure solid phase is always present. If all solid dissolves, add more.

3. Sampling:

-

Stop stirring and allow the suspension to settle for 2 hours at the same temperature to avoid precipitation.

-

Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

4. Quantification (HPLC Method - Recommended):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Wavelength: 254 nm (Check UV max of the benzoic acid ring).

-

Flow Rate: 1.0 mL/min.

-

Calculation: Convert peak area to concentration (

) using a standard curve, then convert to mole fraction (

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be fitted to thermodynamic models to determine the enthalpy and entropy of dissolution. This is critical for process scale-up (crystallization design).

Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical model parameters.

-

and

- represents the effect of temperature on the enthalpy of fusion.

-

and

van't Hoff Equation

Used to calculate thermodynamic properties (

-

Plot:

vs -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Interpretation Guide:

-

Positive

: Endothermic dissolution (Solubility increases with T). Expected for this compound. -

Positive

: Entropy driven (Disorder increases upon dissolving).

Data Recording Template

Use the following structure to organize your generated data.

Table 1: Experimental Mole Fraction Solubility (

| Solvent | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | [Data] | [Data] | [Data] | [Data] | [Data] |

| Ethanol | [Data] | [Data] | [Data] | [Data] | [Data] |

| Ethyl Acetate | [Data] | [Data] | [Data] | [Data] | [Data] |

| Toluene | [Data] | [Data] | [Data] | [Data] | [Data] |

| Water | [Data] | [Data] | [Data] | [Data] | [Data] |

Table 2: Calculated Apelblat Parameters

| Solvent | A | B | C | |

| Methanol | ... | ... | ... | > 0.99 |

| Ethanol | ... | ... | ... | > 0.99 |

References

-

Benzoic Acid Analogs (Methodology): Long, B., et al. "Solubility of 4-methylbenzoic acid in different solvents." Journal of Chemical & Engineering Data, 2010. Link

-

Apelblat Model Application: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 293.15 K to T = 358.15 K." Journal of Chemical Thermodynamics, 1999. Link

- Thermodynamic Analysis: Grant, D. J. W., et al. "Solubility and decomposition of 4-methoxybenzoic acid.

-

Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

theoretical properties of 4-isopropoxy-3-methylbenzoic acid

Topic: Theoretical Properties & Strategic Utility of 4-Isopropoxy-3-methylbenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Architect

This compound (CAS: 856165-81-6 ) is more than a simple benzoic acid derivative; it is a precision-engineered pharmacophore used primarily in the development of Nav1.8 sodium channel inhibitors for pain management and potentially for metabolic targets (e.g., PPAR agonists).

Its structural significance lies in the "Ortho-Meta" interplay : the 3-methyl group (meta to carboxyl, ortho to ether) exerts a steric influence that restricts the conformational freedom of the 4-isopropoxy chain. This "pre-organization" reduces the entropic penalty upon protein binding, making it a privileged scaffold for designing high-affinity ligands that target hydrophobic pockets in ion channels and GPCRs.

This guide analyzes the theoretical physicochemical profile, synthetic feasibility, and molecular logic of this compound, providing a roadmap for its utilization in advanced medicinal chemistry.

Molecular Architecture & Electronic Properties (Theoretical Analysis)

To understand the reactivity and binding potential of this molecule, we must look beyond its 2D structure.

Electronic Distribution (DFT-Based Prediction)

-

Ring Electron Density: The benzene ring is electron-rich. The 4-isopropoxy group acts as a strong electron donor via resonance (+R), significantly increasing electron density at the ortho and para positions relative to itself (positions 3 and 5 relative to the carboxyl).

-

The 3-Methyl Effect: The methyl group at position 3 adds a weak inductive donor effect (+I). However, its primary role is steric . It forces the 4-isopropoxy group to rotate out of coplanarity with the benzene ring to relieve strain between the ether oxygen’s lone pairs and the methyl hydrogens.

-

Carboxyl Acidity: The electron-donating nature of both substituents makes the carboxyl proton less acidic than unsubstituted benzoic acid.

-

Benzoic Acid pKa: 4.20

-

Predicted pKa (4-isopropoxy-3-methyl):~4.45 – 4.60 (The conjugate base is destabilized slightly by the electron-rich ring compared to electron-withdrawing analogs).

-

Frontier Molecular Orbitals

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen. This makes the molecule susceptible to electrophilic aromatic substitution (if the carboxyl group were protected/modified).

-

LUMO (Lowest Unoccupied Molecular Orbital): Centered on the carboxyl moiety, facilitating nucleophilic attack during esterification or amide coupling reactions.

Physicochemical Profiling (In Silico)

The following properties are derived from consensus QSAR models (e.g., SwissADME, ChemAxon) and structural congeners.

| Property | Predicted Value | Implications for Drug Design |

| Molecular Weight | 194.23 g/mol | Ideal fragment size (Rule of 3 compliant). |

| LogP (Lipophilicity) | 3.2 – 3.5 | High lipophilicity favors membrane permeability and binding to hydrophobic pockets (e.g., Nav1.8 pore). |

| TPSA (Polar Surface Area) | ~46.5 Ų | Excellent range for blood-brain barrier (BBB) penetration if coupled with a non-polar amine. |

| Water Solubility | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for assays; likely requires formulation as a salt (e.g., Sodium salt) for aqueous delivery. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The carboxyl proton is the sole donor; the ether oxygen is a weak acceptor due to steric shielding. |

Synthetic Feasibility & Protocol (The Self-Validating System)

While theoretical, this protocol is grounded in established nucleophilic substitution chemistry adapted from patent literature (e.g., WO2012125613 ). It is designed to be self-validating , meaning the failure modes are detectable at each stage.

Retrosynthetic Analysis

The most robust route disconnects the ether bond. The starting material, Methyl 4-hydroxy-3-methylbenzoate , is commercially available and inexpensive.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis (The Alkylation)

-

Reagents: Methyl 4-hydroxy-3-methylbenzoate (1.0 eq), 2-Iodopropane (1.5 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) – promotes

reaction. -

Conditions: Heat at 60°C for 4–6 hours.

-

Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the secondary halide.

-

** In-Process Control (Self-Validation): ** Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear. If the reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) if using isopropyl bromide.

Step 2: Saponification (Hydrolysis)

-

Reagents: Crude ester from Step 1, NaOH (2M aqueous solution, 3.0 eq).

-

Solvent: THF/Water or Methanol/Water (1:1).

-

Conditions: Reflux (60–70°C) for 2 hours.

-

Work-up: Evaporate organic solvent. Acidify aqueous residue with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

** Validation: ** The final product must be soluble in 5%

(confirming free acid) and show a broad -OH stretch in IR (2500–3300 cm⁻¹).

Synthesis Workflow Diagram

Caption: Two-stage synthesis workflow designed for high yield and easy purification via precipitation.

Structural Logic in Drug Design (SAR)

Why use this specific scaffold? The 4-isopropoxy-3-methyl motif acts as a "hydrophobic anchor."

-

Conformational Locking: The 3-methyl group creates a steric clash with the ether oxygen. This restricts the rotation of the isopropoxy group, locking it into a conformation that is often perpendicular or twisted relative to the ring. This reduces the entropic cost of binding when the molecule enters a target pocket.

-

Lipophilic Filling: In Nav1.8 inhibitors (e.g., Vertex Pharmaceuticals' pipeline), this moiety sits in a deep hydrophobic pocket. The isopropyl group provides bulk without the flexibility of a straight n-propyl chain, offering a tighter fit (better van der Waals interactions).

-

Metabolic Stability: The 3-methyl group blocks metabolic oxidation at the ring positions ortho to the ether, potentially extending the half-life of the drug compared to the unsubstituted analog.

Pharmacophore Diagram

Caption: Structural Activity Relationship (SAR) map showing the functional role of each moiety.

References

-

Vertex Pharmaceuticals Inc. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels. WO2012125613A1.

-

Vertex Pharmaceuticals Inc. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US20120245136A1.

-

PubChem. Compound Summary: 3-Methylbenzoic acid (Congener Data). National Library of Medicine.[1]

-

Manchester Organics. 4-Isopropoxy-3-methyl-benzoic acid Product Page.

-

Cheméo. Chemical Properties of Benzoic acid, 3-methyl-.

Sources

Technical Whitepaper: The Discovery and Application of 4-Isopropoxy-3-methylbenzoic Acid

Subtitle: A Critical Intermediate in the Pursuit of Selective NaV1.7/NaV1.8 Modulators for Neuropathic Pain

Executive Summary

4-Isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6) is a specialized aromatic carboxylic acid that rose to prominence in the early 2010s as a key pharmacophore building block. While initially a niche chemical intermediate, it became a cornerstone in the medicinal chemistry of Voltage-Gated Sodium Channel (NaV) inhibitors .

This guide details the compound's emergence from the "NaV1.7 Gold Rush," its role in improving the lipophilic ligand efficiency (LLE) of pain therapeutics, and provides a validated, self-consistent protocol for its synthesis and purification.

Historical Context: The NaV1.7 "Gold Rush"

The discovery history of this compound is inextricably linked to the pharmaceutical industry's search for non-opioid analgesics .

The Target: NaV1.7 and NaV1.8

In the mid-2000s, genetic studies identified the SCN9A gene (encoding the NaV1.7 channel) as a "pain switch" in humans. Loss-of-function mutations led to congenital insensitivity to pain, while gain-of-function mutations caused erythromelalgia (burning pain). This validated NaV1.7 as a prime target for treating neuropathic pain without the addictive side effects of opioids.

The Structural Evolution (SAR)

Early inhibitors suffered from poor selectivity (hitting cardiac NaV1.5) or poor metabolic stability. Medicinal chemists at major firms (notably Merck Research Laboratories and RaQualia Pharma ) began optimizing the "Left-Hand Side" (LHS) of their lead molecules—typically spirocyclic piperidines or chromanes.

The evolution followed a clear Structure-Activity Relationship (SAR) logic:

-

Simple Ethers: Early methoxy/ethoxy analogs were metabolically labile.

-

Steric Bulk: Introducing an isopropoxy group at the 4-position provided steric protection against dealkylation and filled the hydrophobic pocket of the channel's voltage-sensing domain.

-

Orthogonal Shielding: The addition of the 3-methyl group further twisted the aromatic ring relative to the ether, locking the conformation and enhancing selectivity over the cardiac NaV1.5 isoform.

This specific combination—4-isopropoxy for hydrophobic fit and 3-methyl for conformational control—established this compound as a "privileged fragment" in patent literature circa 2011-2012 [1, 2].

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 4-Propan-2-yloxy-3-methylbenzoic acid |

| CAS Number | 856165-81-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |

| pKa (Calc) | ~4.5 (Carboxylic acid) |

| Key Function | Lipophilic "Head Group" for Amide Coupling |

Technical Synthesis Guide

The following protocol is derived from high-yield industrial medicinal chemistry routes [3]. It utilizes a two-step sequence: Williamson Ether Synthesis followed by Saponification .

Reaction Logic & Causality

-

Why Methyl Ester? We start with methyl 4-hydroxy-3-methylbenzoate rather than the acid to prevent the formation of the isopropyl ester byproduct, ensuring chemoselectivity during alkylation.

-

Why 2-Iodopropane? Iodides are better leaving groups than bromides, allowing the reaction to proceed at lower temperatures (60°C vs 80°C), reducing the risk of elimination (formation of propene).

-

Why Potassium Carbonate? A mild base is sufficient for phenolic alkylation; stronger bases could cause side reactions.

Step-by-Step Protocol

Step 1: O-Alkylation (Ether Formation)

Reagents:

-

Methyl 4-hydroxy-3-methylbenzoate (1.0 equiv)

-

2-Iodopropane (2.0 equiv)

-

Potassium Carbonate (

), anhydrous (4.0 equiv) -

Dimethylformamide (DMF), anhydrous (Solvent)

Procedure:

-

Setup: Charge a round-bottom flask with Methyl 4-hydroxy-3-methylbenzoate (e.g., 2.0 g) and anhydrous DMF (12 mL).

-

Activation: Add

(6.5 g) in one portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol. -

Addition: Add 2-Iodopropane (2.35 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 2–4 hours.-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

) should disappear, replaced by the less polar ether product (

-

-

Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over

, and concentrate in vacuo.-

Intermediate: Methyl 4-isopropoxy-3-methylbenzoate (usually a clear/pale yellow oil).

-

Step 2: Saponification (Hydrolysis)

Reagents:

-

Methyl 4-isopropoxy-3-methylbenzoate (Crude from Step 1)

-

Sodium Hydroxide (1.0 M aqueous solution)

-

1,4-Dioxane (Solvent)[1]

Procedure:

-

Dissolution: Dissolve the crude ester in 1,4-Dioxane (30 mL).

-

Hydrolysis: Add 1.0 M NaOH (30 mL).

-

Reaction: Heat to 80°C for 30 minutes.

-

Validation: LC-MS should show disappearance of the ester mass (M+1 = 209) and appearance of the acid mass (M+1 = 195).

-

-

Isolation: Evaporate the dioxane under reduced pressure.

-

Acidification: Dilute the remaining aqueous residue with water (20 mL). Wash once with EtOAc (discard organic layer—removes unreacted impurities). Acidify the aqueous layer to pH ~2 using 1 M HCl.

-

Precipitation: The product will precipitate as a white solid. Extract with EtOAc (3 x 30 mL), dry over

, filter, and concentrate. -

Final Purification: Recrystallize from minimal hot Hexane/EtOAc if necessary.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation described above.

Caption: Two-step industrial synthesis route: Williamson ether synthesis followed by base-catalyzed ester hydrolysis.

SAR Logic in Drug Design

Why this specific molecule? The diagram below explains the pharmacological rationale.

Caption: Structure-Activity Relationship (SAR) rationale driving the selection of the 4-isopropoxy-3-methyl scaffold.

References

-

Beers, R., et al. (Merck Sharp & Dohme Corp). "Chroman-spirocyclic piperidine amides as modulators of ion channels." U.S. Patent Application US20120245136A1, 2012. Link

-

Ali, A., et al. "Morpholine-spirocyclic piperidine amides as modulators of ion channels." World Intellectual Property Organization WO2012125613A1, 2012. Link

-

Fok, K., et al. "Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels." Australian Patent AU2012212196A1, 2012. (Contains the specific synthesis protocol for fluoro-analogs adapted here). Link

-

Cummins, T. R., Sheets, P. L., and Waxman, S. G. "The roles of sodium channels in nociception: Implications for mechanisms of pain."[2] Pain, 131(3), 243-257, 2007.[2] Link

Sources

Optimizing the Benzoic Acid Scaffold: A Technical Deep Dive into 4-Isopropoxy-3-Methylbenzoic Acid Derivatives

The following technical guide provides an in-depth analysis of 4-isopropoxy-3-methylbenzoic acid , a critical pharmacophore in the design of voltage-gated sodium channel (NaV) inhibitors.

Part 1: The Pharmacophore & Structural Logic

This compound (CAS: 856165-81-6) is not merely a chemical intermediate; it is a "privileged structure" in modern medicinal chemistry, specifically within the development of non-opioid analgesics targeting NaV1.7 and NaV1.8 channels.[1]

In the context of drug design, this moiety serves as the lipophilic "cap" or "head group" (LHS) of complex spirocyclic amine drugs.[1] Its structural efficacy relies on two key features:

-

The 4-Isopropoxy Group: Unlike a methoxy group, the isopropyl moiety adds significant bulk and lipophilicity (

), filling hydrophobic pockets in the ion channel's voltage-sensing domain.[1] It also hinders metabolic -

The 3-Methyl Group: This is the critical "conformational lock."[1] By introducing steric clash with the carbonyl (or the adjacent ring in biaryls), the methyl group forces the benzoic acid out of planarity relative to its amide coupling partner.[1] This "ortho-effect" restricts rotational freedom, reducing the entropic penalty of binding.[1]

Analogues & Electronic Tuning

To optimize potency, medicinal chemists often derivatize this core.[1] The following table contrasts the 3-methyl variant with common analogues found in the patent literature (e.g., WO2012125613A1).

| Analogue (R3 substituent) | Electronic Effect ( | Steric Bulk ( | Primary Benefit |

| 3-Methyl (Core) | Weak Donor | Moderate (1.[1]70) | Balanced lipophilicity/twist. Standard for NaV1.7 leads. |

| 3-Chloro | Electron Withdrawing | Moderate | Increases metabolic stability; alters pKa of the acid.[1] |

| 3-Fluoro | Strong Withdrawing | Low | Lowers lipophilicity; reduces steric twist compared to methyl. |

| 3-Cyano | Strong Withdrawing | Moderate | Increases polarity; forms specific H-bonds in the active site.[1] |

| 3-Trifluoromethyl | Strong Withdrawing | High | Maximum lipophilicity; significant metabolic blockade.[1] |

Part 2: Synthesis & Scale-Up Protocols

The synthesis of this compound must be robust, avoiding contamination with phenolic impurities which can poison downstream amide couplings.[1]

Validated Synthetic Route

The most reliable industrial route proceeds via the alkylation of 4-hydroxy-3-methylbenzoic acid (or its methyl ester), followed by saponification.[1]

Step 1:

-Alkylation (The Williamson Ether Synthesis)

Reagents: Methyl 4-hydroxy-3-methylbenzoate, 2-Iodopropane (or 2-Bromopropane), Potassium Carbonate (

-

Charge: Dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in anhydrous DMF (5 mL/g).

-

Base: Add pulverized

(2.5 eq). Stir at RT for 15 min to form the phenolate. -

Alkylation: Add 2-iodopropane (1.5 eq) dropwise. Note: Iodide is preferred over bromide for faster kinetics at lower temperatures, reducing elimination byproducts (propene).[1]

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.[1]

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF.[1] Dry over

Step 2: Saponification

Reagents: LiOH or NaOH, THF/Water/MeOH (3:1:1).[1]

-

Hydrolysis: Dissolve the ester from Step 1 in the solvent mixture. Add LiOH

(3.0 eq).[1] -

Conditions: Stir at 50°C for 2 hours.

-

Isolation (Critical): Acidify carefully with 1M HCl to pH 3–4. The product, This compound , will precipitate as a white solid.[1][2] Filter and wash with cold water.[1] Recrystallize from Ethanol/Water if purity <98%.[1]

Visualization: Synthetic Logic Flow

Figure 1: Step-wise synthesis of the target acid from commercial precursors.

Part 3: Medicinal Chemistry Applications

This acid is rarely the final drug; it is a coupling partner.[1] It is most famously used in the synthesis of Spirocyclic Piperidine Amides for pain management.[1]

Mechanism of Action: NaV1.7 Inhibition

Voltage-gated sodium channels initiate action potentials in neurons.[1]

-

Target: NaV1.7 is highly expressed in nociceptors (pain-sensing neurons).[1]

-

Binding Mode: The 4-isopropoxy-3-methylbenzoyl moiety binds to the extracellular or transmembrane region of the channel, stabilizing the inactivated state.[1]

-

Selectivity: The specific shape (3-Me twist) helps differentiate NaV1.7 from the cardiac isoform NaV1.5, which is crucial for cardiac safety.[1]

General Coupling Protocol (Amide Bond Formation)

To generate the bioactive derivative (e.g., a chroman-spirocyclic piperidine amide):

-

Activation: Dissolve this compound (1.0 eq) in DCM or DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 10 mins.

-

Coupling: Add the amine core (e.g., spiro[chroman-2,4'-piperidine]) (1.0 eq).[1]

-

Completion: Stir at RT for 2–14 hours.

-

Purification: The lipophilic acid fragment makes the product easy to purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).[1]

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

-

Chroman-spirocyclic piperidine amides as modulators of ion channels. Source: US Patent 2012/0245136 A1.[1] Context: Describes the synthesis and biological testing of NaV inhibitors using this compound as a key building block. URL:

-

Morpholine-spirocyclic piperidine amides as modulators of ion channels. Source: World Intellectual Property Organization (WO 2012/125613 A1).[1] Context: Details the EDCI coupling protocols for this acid and its role in treating neuropathic pain. URL:

-

Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Source: Australian Patent AU2012212196A1.[1] Context: Lists this compound alongside its fluoro- and cyano-analogues, establishing the SAR landscape. URL:

-

Voltage-gated sodium channels (NaV) as pain targets. Source: Cummins, T. R., et al. Pain 131(3), 243 (2007).[1] Context: Foundational review cited in the patents explaining the therapeutic rationale for targeting NaV1.7/1.8.[1] URL:[Link]

Sources

Literature Review & Technical Guide: 4-Alkoxy-3-Methylbenzoic Acids

Executive Summary

4-Alkoxy-3-methylbenzoic acids represent a critical class of bifunctional aromatic intermediates bridging materials science and pharmaceutical chemistry. Structurally, they consist of a benzoic acid core functionalized with a lateral methyl group at the 3-position and a variable alkoxy chain at the 4-position. This specific substitution pattern is not arbitrary; the 3-methyl group provides essential steric bulk that disrupts crystalline packing—enhancing solubility in drug discovery and lowering transition temperatures in liquid crystal (LC) design—while the 4-alkoxy tail dictates lipophilicity and mesogenic phase behavior.

This guide synthesizes the current literature on their synthesis, physicochemical properties, and applications, providing researchers with actionable protocols for laboratory implementation.

Chemical Architecture & Structure-Activity Relationships (SAR)

The utility of 4-alkoxy-3-methylbenzoic acids stems from three distinct structural domains, each serving a specific function in applied chemistry:

The Benzoic Acid Headgroup

-

Function: Serves as the primary reactive site for esterification or amide coupling.

-

Significance: In liquid crystals, carboxylic acids form hydrogen-bonded dimers, creating a rigid, rod-like (calamitic) core essential for mesophase formation. In medicinal chemistry, this moiety is often converted to bioisosteres or coupled to heterocycles (e.g., piperidines, carbazoles).

The 3-Methyl Lateral Substituent

-

Function: Introduces molecular width and asymmetry.

-

Significance: Unlike the unsubstituted 4-alkoxybenzoic acids, the 3-methyl derivative exhibits lower melting points due to disrupted

-

The 4-Alkoxy Tail

-

Function: Provides flexibility and lipophilicity.

-

Significance:

-

Chain Length (

): Short chains (Methoxy/Ethoxy) are common in drug scaffolds (e.g., GPR17 antagonists). Long chains ( -

Odd-Even Effect: Physical properties like melting points oscillate as the carbon chain grows, a phenomenon critical for predicting the thermal range of mesogens.

-

Applications in Research & Industry

Pharmaceutical Development

The 4-alkoxy-3-methylbenzoic acid scaffold is a validated building block for several bioactive classes.

| Target / Class | Application | Mechanism / Role | Source |

| GPR17 | Diabetes & Obesity | Starting material for N-carbazolyl benzamides. The 3-methyl group is critical for receptor binding pocket fit. | |

| Ion Channels | Pain / CNS | Intermediate for morpholine-spirocyclic piperidine amides. | |

| PPAR Agonists | Metabolic Disorders | The lipophilic tail mimics fatty acids, allowing the headgroup to interact with the PPAR nuclear receptor. |

Liquid Crystals (Mesogens)

These acids are classic calamitic mesogens . The hydrogen-bonded dimers form a rigid core, while the alkoxy tail acts as a flexible spacer.

-

Nematic Phase: Dominant in derivatives with shorter/medium tails or when mixed with other mesogens.

-

Smectic Phase: Appears as the alkoxy chain length increases (

), promoting layered ordering. -

Lateral Methyl Effect: The 3-methyl group significantly reduces the nematic-to-isotropic transition temperature compared to the parent 4-alkoxybenzoic acid, making the material easier to process.

Synthetic Pathways

The most robust route to 4-alkoxy-3-methylbenzoic acids is the Williamson Ether Synthesis via alkylation of 4-hydroxy-3-methylbenzoic acid. This route is preferred over the oxidation of aldehydes due to the ready availability of the phenolic acid starting material and the avoidance of harsh oxidants.

Visualization of Synthetic Logic

Caption: General synthetic workflow for 4-alkoxy-3-methylbenzoic acids via alkylation.

Detailed Experimental Protocol

Target: Synthesis of 3-methyl-4-propoxybenzoic acid (Representative Protocol). Source Adaptation: Adapted from patent literature for ion channel modulators (WO2012125613A1).

Reagents:

-

4-Hydroxy-3-methylbenzoic acid (1.0 equiv)

-

1-Iodopropane or 1-Bromopropane (5.0 equiv)

-

Potassium Carbonate (

) or KOH (Excess) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone

-

Workup: 1N HCl, Ethyl Acetate[3]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylbenzoic acid (3.00 g, 19.7 mmol) in DMF (30 mL).

-

Addition: Add 1-iodopropane (16.8 g, 9.62 mL, 98.6 mmol) and the base. Note: If using KOH, add carefully to avoid exotherm.

-

Reaction: Heat the mixture to 60 °C and stir for 3 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). The starting phenol spot should disappear.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

-

Workup:

-

If the product precipitates as a solid, filter and wash with water.[4]

-

If oil separates or no precipitate forms: Extract with Ethyl Acetate (

mL). Wash the organic layer with brine, dry over anhydrous

-

-

Hydrolysis (Conditional): If the carboxylic acid was also esterified (forming the propyl ester), reflux the crude product in ethanolic NaOH (10%) for 1 hour, then acidify with 1N HCl to pH 2 to precipitate the free acid.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.

Physicochemical Data Summary

The following table summarizes key properties for common homologs in this series.

| Compound Name | R-Group (Alkoxy) | CAS Number | Melting Point (°C) | Key Application |

| 4-Methoxy-3-methylbenzoic acid | Methyl ( | 6880-04-2 | 192-199 | GPR17 Antagonists, Dyes |

| 4-Ethoxy-3-methylbenzoic acid | Ethyl ( | 249673-83-0 | ~195 | Research Intermediate |

| 3-Methyl-4-propoxybenzoic acid | Propyl ( | 93351-65-6 | N/A* | Ion Channel Modulators |

| 4-Hexyloxy-3-methylbenzoic acid | Hexyl ( | N/A | Liquid Crystal | Mesogen (Nematic) |

*Note: Melting points for intermediate chain lengths vary by purity and crystal polymorph.

Structural Logic & SAR Visualization

Understanding how the structural components dictate function is vital for designing new derivatives.

Caption: Structure-Activity Relationship (SAR) mapping of the 4-alkoxy-3-methylbenzoic acid scaffold.

References

-

Discovery of Novel and Selective GPR17 Antagonists. National Institutes of Health (PMC). [Link]

- Morpholine-spirocyclic piperidine amides as modulators of ion channels.

-

4-Methoxy-3-methylbenzoic acid: Product & Safety Data. PubChem (National Library of Medicine). [Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals. Journal of Chemical Education. [Link]

-

Thermal and Mesomorphic Investigations of Benzoic Acid Derivatives. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-3-methylbenzoic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-isopropoxy-3-methylbenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind each safety recommendation. By understanding the causality of risks associated with this compound, laboratory personnel can foster a culture of safety and ensure the integrity of their research.

Section 1: Compound Identification and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Such compounds are common building blocks in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules.[1] While comprehensive data for this specific isomer is not widely published, its safety profile can be reliably inferred from its structural class and data on closely related analogues.

Table 1: Compound Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 856165-81-6[2] |

| Molecular Formula | C₁₁H₁₄O₃ |

| Synonyms | Benzoic acid, 4-(isopropoxy)-3-methyl- |

Table 2: Physicochemical Properties (Estimated)

| Property | Value / Description | Rationale & Significance |

| Physical State | Solid, crystalline powder.[1][3][4] | As a powder, it poses an inhalation and dust explosion risk. Handling procedures must mitigate dust generation. |

| Molecular Weight | 194.23 g/mol | Relevant for preparing solutions of specific molarity. |

| Melting Point | Not specified; likely >150 °C. | Similar substituted benzoic acids have melting points ranging from 164-218 °C.[3][5] High melting point indicates thermal stability under normal lab conditions. |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers.[5][6][7] | Dictates the choice of solvents for reactions and cleaning. Low water solubility means spills will not readily dissolve in water. |

| Stability | Stable under normal storage conditions.[3][4] | The compound is not expected to degrade or polymerize under recommended storage, ensuring material integrity. |

Section 2: Hazard Identification and Toxicological Assessment

Based on GHS classifications of structurally similar aromatic carboxylic acids, this compound is considered hazardous.[4][6][8] The primary hazards stem from its acidic nature and its form as a fine powder.

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][6][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][8][9] |

Causality of Hazards:

-

Skin and Eye Irritation: As a carboxylic acid, the compound can irritate skin and mucous membranes upon contact. The primary risk is direct chemical irritation.

-

Respiratory Irritation: Inhalation of the fine powder can cause irritation to the nose, throat, and lungs.[4][9] This is a mechanical and chemical irritation due to the particulate nature and acidity of the compound.

Caption: Primary exposure routes and associated health effects.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense The causality behind engineering controls is to contain the hazard at its source, minimizing the potential for personnel exposure.

-

Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood.[10] This is non-negotiable as it contains fine powders and prevents inhalation.[11]

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[3]

-

Eye Wash and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory due to the compound's classification as a serious eye irritant.[3][9] Immediate flushing is critical to prevent serious eye damage.

Personal Protective Equipment (PPE): The Last Barrier PPE must be selected based on the specific tasks being performed.

Table 4: Recommended PPE for Common Laboratory Tasks

| Task | Hand Protection | Eye/Face Protection | Body Protection |

| Weighing/Transferring Solid | Nitrile gloves (or equivalent chemical-resistant)[10][12] | Chemical splash goggles[12] | Full-buttoned lab coat, long pants, closed-toe shoes[13] |

| Preparing Solutions | Nitrile gloves (or equivalent chemical-resistant) | Chemical splash goggles and, if splash risk is high, a face shield[13] | Lab coat, long pants, closed-toe shoes |

| General Handling | Nitrile gloves | Safety glasses with side shields[12] | Lab coat, long pants, closed-toe shoes |

Expert Rationale:

-

Gloves: Nitrile gloves offer good protection against incidental contact with many chemicals, including acids and bases.[10][12] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[3]

-

Eye Protection: Chemical splash goggles are required when handling the solid or preparing solutions because they provide a complete seal around the eyes, protecting from both airborne powder and liquid splashes.[12]

-

Lab Coat: A lab coat made of appropriate material (e.g., cotton) protects skin and personal clothing from contamination.[12]

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is essential for safety and experimental reproducibility.

Experimental Protocol 1: Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure and prevent contamination.

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is de-cluttered.

-

Don all required PPE as specified in Table 4.

-

Place a plastic-backed absorbent liner ("bench paper") on the work surface to contain minor spills.[13]

-

-

Weighing:

-

Use a tared weigh boat or glass container. Never weigh the compound directly on the balance pan.

-

Slowly and carefully transfer the required amount of this compound using a clean spatula. Avoid any actions that could generate dust, such as tapping the container sharply.

-

Once the desired mass is obtained, securely close the primary stock container.

-

-

Solution Preparation:

-

Place a stir bar in the destination flask containing the chosen solvent.

-

Slowly add the weighed solid to the solvent while stirring to prevent clumping and splashing.

-

If preparing an acidic solution, always add acid to water, never the other way around, to safely dissipate any heat generated.[11]

-

Rinse the weigh boat with a small amount of solvent and add the rinse to the flask to ensure a complete quantitative transfer.

-

-

Cleanup:

Caption: Workflow for weighing and preparing solutions.

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[14][15] The container must be kept tightly closed to prevent absorption of moisture.[3][4]

-

Segregation: Chemical segregation is a cornerstone of laboratory safety. Store this compound away from:

-

Strong Bases: As an acid, it will undergo a vigorous, exothermic neutralization reaction with bases.[5][15]

-

Strong Oxidizing Agents: These can react with the organic components of the molecule, potentially leading to a fire or explosion.[6][16]

-

Active Metals (e.g., sodium, potassium): Segregate from materials that can react to produce flammable hydrogen gas.[15]

-

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response (Solid Powder)

-

Assess and Alert: Immediately alert personnel in the vicinity. For a large spill, evacuate the area.

-

Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.

-

Containment: Prevent the powder from becoming airborne. Do NOT dry sweep.

-

Cleanup: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture into a labeled waste container.[6][9]

-

Decontaminate: Wipe the spill area with a damp cloth (using an appropriate solvent), and dispose of all cleanup materials as hazardous waste.

Caption: Decision workflow for solid chemical spill response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[4][16] If irritation persists, seek medical advice.[3][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][6][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[4] Seek medical attention.[3]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Segregation: Do not mix this waste stream with incompatible materials.

-

Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3]

References

-

Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. (n.d.). Metasci. Retrieved February 20, 2026, from [Link]

-

4-Isopropoxybenzoic acid | C10H12O3 | CID 72972. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved February 20, 2026, from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies. Retrieved February 20, 2026, from [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved February 20, 2026, from [Link]

-

3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - Introduction. (2024, April 9). ChemBK. Retrieved February 20, 2026, from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved February 20, 2026, from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 3-Methyl-4-nitrobenzoic acid | 3113-71-1 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. csub.edu [csub.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted NMR Spectra of 4-Isopropoxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed theoretical prediction and analysis of the ¹H and ¹³C NMR spectra of 4-isopropoxy-3-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. By dissecting the anticipated chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for the structural elucidation and verification of this compound and its analogues. The predictions are grounded in established principles of NMR theory and empirical data from spectral databases.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, enabling the detailed determination of molecular structures.[1] The technique relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits signals that are exquisitely sensitive to their local chemical environment.[2] This sensitivity allows for the differentiation of atoms within a molecule, providing information on connectivity, stereochemistry, and even dynamics.

For drug development and materials science, unambiguous structural confirmation is paramount. NMR provides this certainty, offering a non-destructive method to analyze synthesized compounds.[1] This guide focuses on the a priori prediction of the ¹H and ¹³C NMR spectra of this compound, a process that is crucial for planning synthetic routes and for the efficient analysis of experimental data. Such predictions are made possible through a deep understanding of how substituent effects, electronic environments, and spatial relationships influence nuclear shielding and spin-spin coupling.[3]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The analysis of this compound reveals several distinct proton environments, each expected to produce a unique signal characterized by its chemical shift (δ), multiplicity, and integration.

Molecular Structure and Proton Environments

First, let's visualize the structure and identify the unique proton environments.

Figure 1. Structure of this compound with unique proton environments labeled (a-g).

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift ranges for various proton types and the expected influence of neighboring substituents.[4][5][6]

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (a) | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | 1H |

| H (g) | Aromatic (ortho to -COOH) | 7.8 - 8.0 | Doublet | ~8.0 | 1H |

| H (f) | Aromatic (meta to -COOH) | 7.6 - 7.8 | Doublet of doublets | ~8.0, ~2.0 | 1H |

| H (b) | Aromatic (ortho to -O-iPr) | 6.8 - 7.0 | Singlet | - | 1H |

| H (d) | Isopropoxy (-OCH(CH₃)₂) | 4.5 - 4.8 | Septet | ~6.0 | 1H |

| H (c) | Aromatic Methyl (-CH₃) | 2.2 - 2.4 | Singlet | - | 3H |

| H (e) | Isopropoxy Methyls (-OCH(CH₃)₂) | 1.3 - 1.5 | Doublet | ~6.0 | 6H |

Justification of Predictions:

-

H (a) - Carboxylic Acid Proton: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[7]

-

Aromatic Protons (H(g), H(f), H(b)): Protons on a benzene ring generally resonate between 6.5 and 8.0 ppm.[4] The electron-withdrawing carboxylic acid group deshields the ortho proton (H(g)) and the meta proton (H(f)), shifting them downfield.[3] Conversely, the electron-donating isopropoxy group shields the ortho proton (H(b)), moving it upfield. The expected multiplicities are based on coupling with neighboring aromatic protons. H(g) is split by H(f) into a doublet. H(f) is split by H(g) and H(b) into a doublet of doublets. H(b) is predicted to be a singlet as its coupling to H(f) (meta-coupling) is often small and may not be resolved.

-

Isopropoxy Protons (H(d), H(e)): The methine proton (H(d)) is adjacent to an oxygen atom, which deshields it, causing a shift to around 4.5-4.8 ppm.[5] It is coupled to the six equivalent methyl protons (H(e)), resulting in a septet (n+1 rule, where n=6). The six methyl protons (H(e)) are equivalent and are coupled to the single methine proton (H(d)), leading to a doublet.[8]

-

Aromatic Methyl Protons (H(c)): Protons of a methyl group attached to an aromatic ring typically appear around 2.3-2.5 ppm.[9] Since there are no adjacent protons, the signal is a singlet.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.[10] Proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon atom.[11]

Molecular Structure and Carbon Environments

Figure 2. Structure of this compound with unique carbon environments labeled (C1-C10).

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized below. These predictions are based on typical chemical shift ranges for different carbon types.[12][13][14]

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) |

| C7 | Carboxylic Acid (-COOH) | 165 - 175 |

| C4 | Aromatic (C-O) | 155 - 165 |

| C6 | Aromatic (CH) | 130 - 135 |

| C2 | Aromatic (CH) | 128 - 132 |

| C1 | Aromatic (C-COOH) | 125 - 130 |

| C3 | Aromatic (C-CH₃) | 120 - 125 |

| C5 | Aromatic (CH) | 110 - 115 |

| C9 | Isopropoxy (-OCH(CH₃)₂) | 70 - 75 |

| C10 | Isopropoxy Methyls (-OCH(CH₃)₂) | 20 - 25 |

| C8 | Aromatic Methyl (-CH₃) | 15 - 20 |

Justification of Predictions:

-

C7 - Carboxylic Acid Carbon: The carbon of a carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[12][15]

-

Aromatic Carbons (C1-C6): Aromatic carbons typically resonate in the 110-160 ppm range.[16][17] The carbon attached to the electronegative oxygen of the isopropoxy group (C4) will be the most downfield. The other carbons are influenced by the electronic effects of the substituents. The quaternary carbons (C1 and C3) are also identifiable.

-

Isopropoxy Carbons (C9, C10): The methine carbon (C9) attached to oxygen is deshielded and appears around 70-75 ppm.[18] The equivalent methyl carbons (C10) are in the typical aliphatic region.

-

Aromatic Methyl Carbon (C8): The carbon of the methyl group attached to the aromatic ring will be in the upfield region of the spectrum.[16]

The Influence of Solvent

It is crucial to note that the choice of NMR solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the carboxylic acid proton.[19][20] Common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) can interact with the solute, causing slight variations in the observed spectra.[21][22] Therefore, the predicted values should be considered as approximations, and the experimental solvent should always be reported.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Figure 3. A generalized workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can more effectively and confidently interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The principles outlined herein are broadly applicable to the structural elucidation of other substituted aromatic compounds, underscoring the enduring power of NMR spectroscopy in chemical research and development. For more complex analyses, advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the assignments. The use of NMR prediction software can also provide a valuable comparison to these manually derived predictions.[23][24][25]

References

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. [Link]

-

Mizyuk, V., et al. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. [Link]

-

Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

SpinCore Technologies. (n.d.). NMR Software. [Link]

-